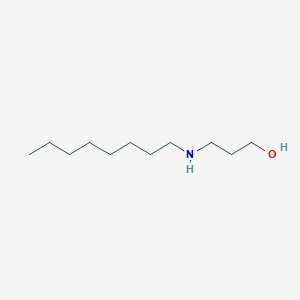
3-(Octylamino)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Octylamino)propan-1-OL is an organic compound that belongs to the class of propanolamines. It is characterized by the presence of an octylamino group attached to the third carbon of a propanol backbone. This compound is both a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octylamino)propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with octylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide to facilitate the substitution reaction. The general reaction scheme is as follows:
3-chloropropan-1-ol+octylamine→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Octylamino)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes and further to carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (VI) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the compound.
Substitution: Thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Chlorinated derivatives.
Scientific Research Applications
3-(Octylamino)propan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Octylamino)propan-1-OL involves its interaction with specific molecular targets. The primary amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with a shorter alkyl chain.
3-(Hexylamino)propan-1-OL: Similar structure but with a hexyl group instead of an octyl group.
3-(Decylamino)propan-1-OL: Similar structure but with a decyl group instead of an octyl group.
Uniqueness
3-(Octylamino)propan-1-OL is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. The octyl group provides a balance between hydrophilicity and hydrophobicity, making the compound suitable for various applications in both aqueous and non-aqueous environments.
Properties
CAS No. |
53220-15-8 |
|---|---|
Molecular Formula |
C11H25NO |
Molecular Weight |
187.32 g/mol |
IUPAC Name |
3-(octylamino)propan-1-ol |
InChI |
InChI=1S/C11H25NO/c1-2-3-4-5-6-7-9-12-10-8-11-13/h12-13H,2-11H2,1H3 |
InChI Key |
LVTMUBSGOJWEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


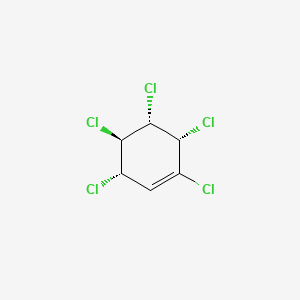

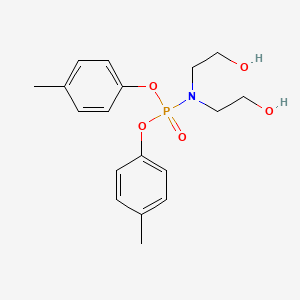
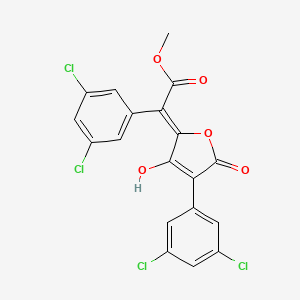

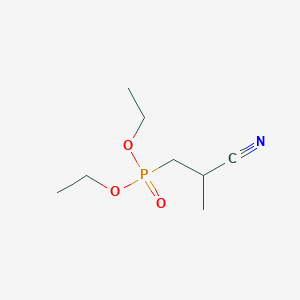
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
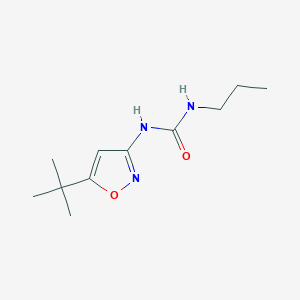
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
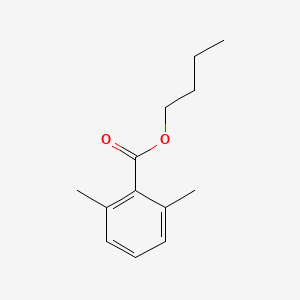

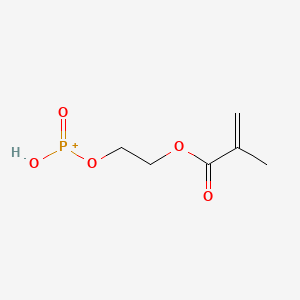
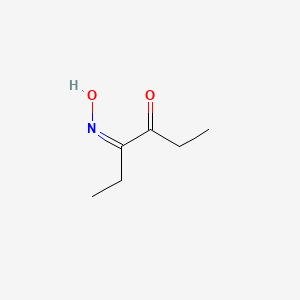
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
